molecular formula C11H19N3O3 B14756229 2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide CAS No. 723-08-0

2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide

Cat. No.: B14756229
CAS No.: 723-08-0
M. Wt: 241.29 g/mol
InChI Key: NUYYYAXMRVQNOK-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol It is known for its unique structure, which includes an imidazolidinone ring substituted with propyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4-dipropylimidazolidine-2,5-dione with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

723-08-0

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide

InChI

InChI=1S/C11H19N3O3/c1-3-5-11(6-4-2)9(16)14(7-8(12)15)10(17)13-11/h3-7H2,1-2H3,(H2,12,15)(H,13,17)

InChI Key

NUYYYAXMRVQNOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)CC(=O)N)CCC

Origin of Product

United States

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